molecular formula C17H27N3O4S B3027662 tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1353977-75-9

tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No. B3027662
CAS RN: 1353977-75-9
M. Wt: 369.5
InChI Key: WBIPMCCSLREGHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters as building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and in some cases, it is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often utilize a radical approach for protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Anticancer Applications

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an essential intermediate for small molecule anticancer drugs. This compound has been synthesized through various reactions and is involved in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer. It has shown potential in overcoming resistance problems in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, similar in structure to tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate, have been synthesized as ligands of the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, demonstrated potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, has been identified as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Key Intermediates in Medicinal Chemistry

The tert-butyl piperidine-1-carboxylate moiety is a crucial intermediate in the synthesis of various medicinal compounds. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in deoxycytidine kinase (dCK) inhibitors, involves the use of tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Crystal Structure and Molecular Packing

Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have provided insights into their crystal structure and molecular packing, driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Nociceptin Antagonists

An efficient synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, highlights the significance of tert-butyl piperidine-1-carboxylate derivatives in developing novel therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

properties

IUPAC Name

tert-butyl 3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-6-22-13-10-14(19-15(18-13)25-5)23-12-8-7-9-20(11-12)16(21)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPMCCSLREGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113334
Record name 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353977-75-9
Record name 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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